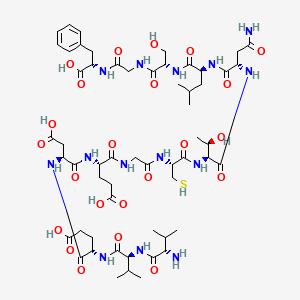

Peptide VF13N

Description

Properties

CAS No. |

142649-36-3 |

|---|---|

Molecular Formula |

C57H88N14O23S |

Molecular Weight |

1369.46 |

IUPAC Name |

(2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid |

InChI |

InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1 |

InChI Key |

XZNQUNZTYGDDLZ-QIKHTSBFSA-N |

SMILES |

O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Peptide VF13N; Epitope VF13N; |

Origin of Product |

United States |

Structural Biology and Biophysical Analysis of Peptide Vf13n

Elucidation of Primary Sequence and Amino Acid Composition of Peptide VF13N

The primary structure, or amino acid sequence, is the foundational determinant of a peptide's structure and function. To elucidate the primary sequence and amino acid composition of a novel peptide like VF13N, researchers would typically employ a combination of techniques.

Amino Acid Analysis would be the initial step to determine the relative proportions of each amino acid present in the peptide. This involves hydrolyzing the peptide into its constituent amino acids and then separating and quantifying them, often using chromatography methods.

Edman degradation is a classical method for sequencing peptides from the N-terminus. This process involves sequentially removing one amino acid at a time, which is then identified. This method is effective for shorter peptides.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is a powerful and widely used technique for peptide sequencing. The peptide is first ionized and then fragmented in the mass spectrometer. The resulting fragmentation pattern provides information about the amino acid sequence.

A hypothetical data table for the amino acid composition of a peptide is presented below.

| Amino Acid | Percentage Composition |

| Alanine (Ala) | 10% |

| Glycine (Gly) | 15% |

| Leucine (Leu) | 5% |

| Phenylalanine (Phe) | 8% |

| ... | ... |

| Total | 100% |

Conformational Dynamics and Secondary Structure of this compound

The three-dimensional structure of a peptide is crucial for its biological activity. The secondary structure refers to the local folding of the polypeptide chain into regular structures.

α-Helical Content and Helicity Analysis of this compound

The α-helix is a common secondary structure motif in peptides and proteins, characterized by a right-handed coiled conformation. The stability of an α-helix is maintained by hydrogen bonds between the backbone C=O group of one amino acid and the N-H group of the amino acid four residues ahead in the sequence. The propensity of a peptide to form an α-helix can be predicted based on its amino acid sequence and experimentally determined using spectroscopic techniques.

β-Sheet and Random Coil Conformations of this compound

β-sheets are another major type of secondary structure, consisting of β-strands connected laterally by hydrogen bonds. These sheets can be parallel or anti-parallel depending on the directionality of the adjacent strands. In contrast, a random coil is an irregular conformation where the peptide chain lacks a defined secondary structure. Peptides can transition between these different conformations. nih.gov For some peptides, a transition from a β-sheet to a random coil can be induced by factors like thermal denaturation. nih.gov

Influence of Environmental Factors on this compound Conformation

The conformation of a peptide is highly sensitive to its environment. Factors such as pH, temperature, ionic strength, and the presence of organic solvents or detergents can significantly influence its secondary structure. semanticscholar.orgnih.gov For instance, a change in pH can alter the ionization state of acidic and basic amino acid side chains, affecting electrostatic interactions and leading to conformational changes. Similarly, temperature can disrupt the hydrogen bonds that stabilize secondary structures. nih.gov

Spectroscopic Techniques for Conformational Analysis

Several spectroscopic techniques are employed to study the conformation of peptides in solution. researchgate.netmdpi.comnih.gov These methods provide valuable information about the secondary and tertiary structure of peptides.

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra, allowing for the estimation of the percentage of each structural element within the peptide.

α-helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

Random coils are characterized by a strong negative band around 198 nm.

The following is a hypothetical data table representing the secondary structure content of a peptide as determined by CD spectroscopy under different conditions.

| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Aqueous Buffer, pH 7.4 | 25 | 30 | 45 |

| 50% Trifluoroethanol | 60 | 10 | 30 |

| 8 M Urea | 5 | 15 | 80 |

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Dynamics

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the secondary structure of peptides like VF13N. This method measures the absorption of infrared light by the peptide bonds (amides) in the protein backbone. The frequencies at which these bonds vibrate are sensitive to the peptide's conformation, providing insights into its secondary structural elements such as α-helices, β-sheets, β-turns, and random coils. lew.rothermofisher.comshimadzu.com

The most informative region in the FTIR spectrum for protein secondary structure analysis is the Amide I band, which is primarily associated with the C=O stretching vibration of the peptide backbone and occurs between 1600 and 1700 cm⁻¹. leibniz-fli.deresearchgate.net The precise frequency of the Amide I peak is indicative of the type of secondary structure present. rsc.org For instance, α-helices typically exhibit an Amide I band in the range of 1648-1657 cm⁻¹, while β-sheets are characterized by a band between 1623-1642 cm⁻¹. researchgate.net

By deconvoluting the Amide I band, the relative proportions of different secondary structural elements can be quantified. This analysis can reveal the conformational dynamics of this compound in various environments, such as in solution or when interacting with other molecules. While specific FTIR data for this compound is not extensively published, a study on a synthetic T helper cell epitope of the rabies virus glycoprotein (B1211001), to which VF13N belongs, indicated that N-terminal glycosylation did not alter its α-helical conformation. This suggests that in its glycosylated form, the FTIR spectrum of VF13N would likely show a prominent Amide I peak consistent with an α-helical structure.

Table 1: Representative Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1648 - 1657 |

| β-Sheet | 1623 - 1642 |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1650 |

This table presents typical frequency ranges and is based on general principles of peptide FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides like VF13N in solution, providing atomic-level insights into their conformation. nih.govnmims.eduuq.edu.au This method relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. By analyzing the interactions between these nuclei, a set of structural restraints can be generated to calculate a family of structures that represent the peptide's conformation in solution. uzh.chresearchgate.net

A key component of NMR-based structure determination is the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons that are in close proximity (typically < 5 Å). nih.govpurdue.eduutexas.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons, providing crucial distance restraints for structure calculation. nmims.edu Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify these spatial proximities. youtube.com

For a peptide like VF13N, NMR studies would involve assigning the chemical shifts of all protons and then identifying a comprehensive set of NOE correlations. These NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are then used in computational algorithms to generate a detailed 3D model of the peptide's solution structure. uzh.ch While a specific high-resolution NMR structure of this compound is not publicly available, the aforementioned study on a related glycosylated peptide indicated an α-helical conformation, which would be characterized by specific short- and medium-range NOE patterns between backbone protons.

Post-Translational Modifications of this compound and their Structural Implications

Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can significantly influence their structure, stability, and function. wikipedia.orgnews-medical.netresearchgate.net For peptides like VF13N, PTMs such as glycosylation can have profound effects on their conformational properties. oup.commdpi.com

Glycosylation Patterns and their Influence on Conformation

Glycosylation, the attachment of carbohydrate moieties to a peptide backbone, is a critical PTM that can modulate peptide conformation. nih.govacs.orgpnas.orgscispace.com The size, charge, and stereochemistry of the attached glycan can influence the peptide's secondary structure by introducing steric constraints and forming new intramolecular interactions.

A study investigating the impact of glycosylation on a synthetic T helper cell epitope of the rabies virus glycoprotein, which includes the VF13N sequence, demonstrated that the location of the glycan is crucial. Specifically, N-terminal glycosylation with maltobiose or N-acetylglucosamine-coupled asparagines did not affect the α-helical conformation of the peptide. This suggests that for VF13N, glycosylation at the N-terminus is structurally well-tolerated and does not induce significant conformational changes in the peptide backbone.

The two most common types of glycosylation are N-linked, where the glycan is attached to the amide nitrogen of an asparagine residue, and O-linked, where the glycan is attached to the hydroxyl oxygen of a serine or threonine residue. creative-proteomics.comfrontiersin.org The stereochemistry of the glycosidic linkage, whether α or β, can also have a significant impact on the glycopeptide's structure.

In general, O-glycosylation can force a peptide backbone towards a more extended conformation. nih.gov However, exceptions exist, and the specific sugar and its linkage can stabilize other structures, such as α-helices, through hydrogen bonding between the sugar and the peptide backbone. nih.gov

For N-linked glycosylation, the β-linkage is conserved in all N-linked glycoproteins. nih.govnih.gov Studies comparing α- and β-linked N-glycopeptides have shown that the stereochemistry of the carbohydrate-peptide linkage uniquely influences the peptide's conformation. nih.govnih.gov While β-N-glycosylation can induce a well-defined β-turn in the peptide backbone, the corresponding α-linked glycopeptide may adopt a more extended conformation near the glycosylation site. nih.govacs.org For VF13N analogues, the choice between α-O-glycosylation and β-N-glycosylation would likely result in distinct conformational preferences, which could be exploited to modulate its biological activity.

Table 2: Comparison of α-O-Glycosylation and β-N-Glycosylation

| Feature | α-O-Glycosylation | β-N-Glycosylation |

| Attachment Site | Hydroxyl group of Serine or Threonine | Amide group of Asparagine |

| Linkage Type | α-O-glycosidic bond | β-N-glycosidic bond |

| Typical Conformational Influence | Can induce extended conformations, but context-dependent | Can induce β-turns |

| Natural Occurrence | Common in mucins and other proteins | Conserved in all N-linked glycoproteins |

This table provides a general comparison based on established principles of protein glycosylation.

Other Post-Translational Modifications and their Structural Consequences

Besides glycosylation, other PTMs could potentially influence the structure of this compound. These include phosphorylation, acetylation, methylation, and deamidation. news-medical.net Each of these modifications alters the chemical properties of the amino acid side chains, which can lead to changes in the peptide's conformation, charge, and stability. mdpi.com

For example, phosphorylation of serine, threonine, or tyrosine residues introduces a negatively charged phosphate (B84403) group, which can induce significant conformational changes through new electrostatic interactions. news-medical.net Acetylation of lysine residues neutralizes their positive charge, which can disrupt salt bridges and alter protein-protein interactions. mdpi.com While specific studies on other PTMs of VF13N are not available, the potential for such modifications to fine-tune its structure and function remains an important area for investigation.

Higher-Order Assembly and Aggregation Propensity of this compound

The tendency of peptides to self-assemble into higher-order structures, including aggregates and amyloid-like fibrils, is an important aspect of their biophysical characterization. royalsocietypublishing.orgnih.govmdpi.com Peptide aggregation can be influenced by a variety of intrinsic and extrinsic factors. royalsocietypublishing.orgnih.govcreative-proteomics.comcreative-proteomics.com

Intrinsic factors are determined by the amino acid sequence and include hydrophobicity, charge, and the propensity to form β-sheet structures. nih.gov Peptides with stretches of hydrophobic residues are more prone to aggregation. Extrinsic factors include peptide concentration, pH, ionic strength, and temperature. royalsocietypublishing.orgcreative-proteomics.com Higher peptide concentrations generally favor aggregation. royalsocietypublishing.orgnih.gov

The aggregation process can result in either amorphous aggregates, which are disordered, or highly structured amyloid-like fibrils characterized by a cross-β-sheet structure. royalsocietypublishing.orgnih.gov For this compound, its aggregation propensity would depend on its specific amino acid sequence and the solution conditions. Techniques such as light scattering, fluorescence spectroscopy (using dyes like Thioflavin T that bind to amyloid fibrils), and electron microscopy can be used to monitor and characterize the formation of higher-order assemblies. Understanding the aggregation propensity of VF13N is crucial for its potential therapeutic applications, as aggregation can impact its efficacy and immunogenicity. The formation of higher-order assemblies can also be a deliberate strategy to create novel biomaterials, such as hydrogels. nih.gov

Table 3: Factors Influencing Peptide Aggregation

| Factor Category | Specific Factor | Effect on Aggregation |

| Intrinsic | Amino Acid Sequence (Hydrophobicity, Charge) | High hydrophobicity and low net charge can increase aggregation propensity. |

| Secondary Structure Propensity | High β-sheet forming propensity can promote fibril formation. | |

| Extrinsic | Peptide Concentration | Higher concentrations generally increase the rate of aggregation. |

| pH | Can alter the net charge of the peptide, affecting electrostatic repulsion and aggregation. | |

| Temperature | Can influence conformational stability and the kinetics of aggregation. | |

| Ionic Strength | Can screen electrostatic interactions, potentially promoting aggregation. |

This table summarizes general factors that are known to influence peptide aggregation.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Efforts to generate a detailed scientific article on the chemical compound "this compound" have been unsuccessful as extensive searches have yielded no specific information on a peptide with this designation. It is possible that "this compound" is a non-standard or internal nomenclature not present in publicly accessible scientific literature.

The user's request specified a detailed article focusing on the structural biology and biophysical analysis of "this compound," including its self-assembly mechanisms. However, without any primary or secondary research data on this specific peptide, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

The initial research strategy involved querying scientific databases and search engines for "this compound," its structural properties, and any related biophysical studies. These searches did not return any relevant results, preventing the creation of content for the specified sections of the article.

Therefore, until "this compound" can be identified in the scientific literature, the request to generate an article on this compound cannot be fulfilled.

Molecular Mechanisms of Action of Peptide Vf13n

Peptide-Receptor Interactions and Binding Kinetics

The initial step in the pharmacological action of Peptide VF13N is its binding to specific cell surface receptors. This interaction is characterized by a defined specificity and affinity, which dictates the peptide's biological response.

Identification of Specific Molecular Targets for this compound

This compound is a synthetic chimeric peptide, engineered to interact with multiple receptor targets. vulcanchem.com It incorporates key structural elements from two distinct parent neuropeptides: VD-Hpα, a cannabinoid receptor ligand, and NPVF, which is an agonist for Neuropeptide FF (NPFF) receptors. vulcanchem.com This hybrid design enables this compound to concurrently engage with both the cannabinoid and NPFF systems.

Primary molecular targets identified for this compound include:

Cannabinoid Receptor 1 (CB1) : A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. vulcanchem.comfrontiersin.org

Neuropeptide FF Receptor 1 (NPFF1 or GPR147) : A GPCR involved in pain modulation and other physiological processes. vulcanchem.comnih.gov

Neuropeptide FF Receptor 2 (NPFF2 or GPR74) : A second GPCR for NPFF, which also plays a role in the nervous system. vulcanchem.comnih.gov

This dual-receptor targeting strategy is a key feature of VF13N's multifaceted mechanism of action. vulcanchem.com It is important to distinguish this chimeric peptide from an unrelated immunogenic peptide derived from rabies virus glycoproteins, also historically referred to as VF13, which targets T-helper cells. vulcanchem.com

Binding Affinity and Specificity Studies of this compound

Binding affinity, often quantified by the dissociation constant (K_d) or the inhibition constant (K_i), measures the strength of the interaction between a ligand and its receptor. promegaconnections.comnih.gov A lower K_d or K_i value signifies a higher binding affinity. promegaconnections.com

Studies conducted in vitro using Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells have established the binding specificity of this compound. Pharmacological assays confirm that the peptide's structure preserves the necessary domains to engage with both CB1 and NPFF receptors. vulcanchem.com The relative binding affinity of this compound for its targets has been determined to follow the order: CB1 > NPFF2 > NPFF1 . vulcanchem.com

While precise quantitative K_d or K_i values for this compound are not publicly detailed, the affinities of the parent endogenous ligands for these receptors provide context. The endogenous cannabinoid anandamide (B1667382) (AEA) binds to the CB1 receptor with a K_i of 89 nM. frontiersin.org The endogenous neuropeptide NPFF binds to its human receptors with high affinity, showing a K_d of 1.13 nM for NPFF1 and 0.37 nM for NPFF2. nih.gov

| Ligand | Receptor Target | Cell Model | Binding Affinity / Potency | Source |

|---|---|---|---|---|

| This compound | CB1, NPFF2, NPFF1 | HEK293/CHO cells | Affinity Order: CB1 > NPFF2 > NPFF1 | vulcanchem.com |

| Anandamide (AEA) | CB1 | N/A | K_i = 89 nM | frontiersin.org |

| Neuropeptide FF (NPFF) | hNPFFR1 (GPR147) | N/A | K_d = 1.13 nM | nih.gov |

| Neuropeptide FF (NPFF) | hNPFFR2 (GPR74) | N/A | K_d = 0.37 nM | nih.gov |

Kinetics of Ligand-Receptor Binding (K_on, K_off) and Receptor Activation

Ligand-receptor binding kinetics describe the rate at which a ligand binds to (association rate constant, K_on) and dissociates from (dissociation rate constant, K_off) its receptor. worktribe.com These kinetic parameters, particularly the dissociation rate (or the derived residence time, 1/K_off), can be more influential on a drug's in vivo activity than binding affinity alone. boisestate.edu The equilibrium dissociation constant (K_d) is the ratio of these rates (K_off/K_on). worktribe.compepolska.pl

Specific K_on and K_off values for the interaction of this compound with its receptors have not been reported in the reviewed literature.

Upon binding, this compound activates its target receptors, leading to distinct downstream signaling events. vulcanchem.com

CB1 Receptor Activation : Binding to the CB1 receptor initiates G protein coupling that triggers the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). vulcanchem.com

NPFF1/2 Receptor Activation : Interaction with NPFF1 and NPFF2 receptors leads to the coupling with G_i/o proteins, which inhibit the enzyme adenylyl cyclase. vulcanchem.comfrontiersin.org This inhibition results in reduced intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). vulcanchem.com

Intracellular Signaling Cascades Modulated by this compound

The activation of CB1 and NPFF receptors by this compound propagates signals within the cell, modulating complex enzymatic cascades that ultimately determine the cellular response.

Regulation of Redox Signaling Pathways

Redox signaling involves the use of reactive oxygen species (ROS) and other molecules to regulate cellular processes. nih.govnih.gov Key pathways in redox homeostasis include the Keap1-Nrf2 system. nih.gov Based on the available scientific literature, there is currently no published evidence directly linking this compound to the regulation of redox signaling pathways or demonstrating an effect on cellular oxidative stress.

Activation or Inhibition of Specific Kinases and Phosphatases

Protein kinases and phosphatases are enzymes that add or remove phosphate (B84403) groups from proteins, respectively, acting as critical switches in signaling pathways. biorxiv.org this compound modulates the activity of specific kinases through its dual receptor engagement.

Activation of Specific Kinases: The primary kinase pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, binding to the CB1 receptor leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) . vulcanchem.com The ERK1/2 pathway is a well-established signaling cascade involved in regulating numerous cellular processes, including cell growth, differentiation, and neuroplasticity. vulcanchem.comimrpress.com This activation has been demonstrated in CB1-expressing CHO cells. vulcanchem.com

Inhibition of Specific Kinases: Through its interaction with NPFF1 and NPFF2 receptors , this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. vulcanchem.com Since the primary downstream effector of cAMP is Protein Kinase A (PKA) , this reduction in cAMP levels leads to the inhibition of PKA activity. frontiersin.orgnih.gov PKA is a broad-specificity serine/threonine kinase that, when active, phosphorylates numerous substrate proteins involved in a wide array of cellular functions. frontiersin.orgsdbonline.org Therefore, by suppressing cAMP production, this compound effectively inhibits the PKA signaling pathway. There is no specific information available regarding the direct modulation of phosphatases by this compound.

| Receptor Target | Primary Signaling Event | Downstream Kinase/Enzyme Modulated | Effect | Source |

|---|---|---|---|---|

| CB1 | G-protein activation | ERK1/2 (MAPK) | Activation / Phosphorylation | vulcanchem.com |

| NPFF1 / NPFF2 | Adenylyl Cyclase Inhibition | Protein Kinase A (PKA) | Inhibition (via cAMP reduction) | vulcanchem.comnih.gov |

Crosstalk with Other Signaling Networks

The synthetic chimeric peptide VF-13 is engineered as a dual agonist for cannabinoid (CB1) and neuropeptide FF (NPFF) receptors, leading to significant crosstalk with other major signaling pathways. vulcanchem.com Upon binding to CB1 receptors, VF-13 initiates the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1/2), a critical pathway involved in pain modulation and neuroplasticity. vulcanchem.com

Simultaneously, its engagement with NPFF1 and NPFF2 receptors leads to the inhibition of adenylate cyclase. vulcanchem.com This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. This mechanism of inhibiting adenylate cyclase is also utilized by opioid analgesics, indicating a point of crosstalk between the NPFF system and opioid signaling pathways, though VF-13 does not directly engage µ-opioid receptors. vulcanchem.com This dual-receptor activity creates a unique signaling profile that synergizes different pathways for its primary antinociceptive effects. vulcanchem.com

| Receptor Target | Downstream Pathway | Interacting Network | Functional Outcome |

| CB1 Receptor | ERK1/2 Phosphorylation | MAPK/ERK Pathway | Modulation of pain and neuroplasticity vulcanchem.com |

| NPFF1/2 Receptors | Adenylate Cyclase Inhibition | cAMP Signaling / Opioid Pathway | Reduction of intracellular cAMP vulcanchem.com |

Enzymatic Activity and Modulation by this compound

Based on available research, there is no specific information detailing the direct modulation, either through inhibition or activation, of specific enzymes such as α-glucosidase by the peptide known as VF13N. Peptides can act as enzyme modulators, and this activity is a significant area of research for developing new therapeutic agents. scbt.comrsc.orgrsc.org

There is no available data from the search results indicating that this compound inhibits or activates α-glucosidase or any other specific enzyme. The inhibition of α-glucosidase by certain peptides is a known therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. nih.govmdpi.com However, studies directly linking VF13N to this or any other enzymatic modulation have not been identified.

Substrate specificity defines the ability of an enzyme to bind to a specific substrate, a property determined by the structural fit between the enzyme's active site and the substrate. nih.govtaylorandfrancis.com Kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ) are used to quantify the efficiency and nature of enzyme-substrate and enzyme-inhibitor interactions. ipb.ac.idfrontiersin.org For instance, a study on a different peptide, F5-SP, found it to be a reversible and mixed-type inhibitor of α-glucosidase with a Kᵢ value of 86.63 ± 0.014 μg/mL. nih.gov As there is no evidence of this compound modulating a specific enzyme, no data on its substrate specificity or kinetic parameters can be provided.

Interaction with Immune System Components at a Molecular Level

The immunogenic peptide VF13, derived from rabies virus glycoproteins, interacts directly with components of the adaptive immune system at a molecular level. vulcanchem.com

The rabies virus-derived peptide VF13 functions as an immunogenic epitope that is presented by Major Histocompatibility Complex (MHC) class II molecules. vulcanchem.com MHC class II molecules are found primarily on professional antigen-presenting cells (APCs) and are crucial for initiating adaptive immune responses by presenting processed extracellular antigens to T-helper cells. frontiersin.orgplos.org The binding of a peptide to the MHC groove is a critical step for T-cell recognition. nih.gov Research has shown that post-translational modifications, such as glycosylation, can modulate the binding affinity of the VF13 peptide to MHC molecules. vulcanchem.com

Once the VF13 peptide is bound and presented by an MHC class II molecule on the surface of an APC, the resulting peptide-MHC complex is recognized by a specific T-cell receptor (TcR) on a T-helper cell. vulcanchem.comnih.gov This recognition event is the cornerstone of antigen-specific immunity, triggering the activation of the T-helper cell. nih.govfrontiersin.org Studies involving the rabies-derived VF13 peptide indicate that this TcR recognition leads to the stimulation and activation of these T-helper cells, which orchestrate a broader antigen-specific immune response. vulcanchem.com However, it was also noted that excessive mid-chain glycosylation on the peptide, while potentially affecting MHC binding, could also attenuate T-cell activation. vulcanchem.com

| Component | Interaction with Peptide VF13 (Rabies-derived) | Outcome |

| MHC Class II | Binds the VF13 peptide to form a pMHC complex. vulcanchem.com | Presentation of the peptide on the surface of an antigen-presenting cell. vulcanchem.com |

| T-Cell Receptor (TcR) | Recognizes the VF13-MHC Class II complex. vulcanchem.comresearchgate.net | Activation of T-helper cells, stimulating an immune response. vulcanchem.com |

Impact on Cytokine Release Profiles

The activation of T-helper cells by this compound leads to the production and release of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. immunology.orgrndsystems.com Research on T-cell clones that respond to the VF13N peptide has specifically identified the release of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). core.ac.uk

Interleukin-2 (IL-2): This cytokine is a potent T-cell growth factor that is essential for the proliferation and survival of activated T-cells. rndsystems.com Its release following stimulation by VF13N indicates the promotion of a clonal expansion of T-cells specific to this epitope, thereby amplifying the immune response. rndsystems.com

Interferon-gamma (IFN-γ): As a key cytokine of the Th1-type immune response, IFN-γ has multiple functions, including the activation of macrophages to enhance their pathogen-killing capabilities and the promotion of differentiation of other T-cells. wikipedia.org The release of IFN-γ suggests that this compound helps to drive a cellular immune response effective against intracellular pathogens like viruses. wikipedia.org

The specific profile of cytokines released indicates that this compound is capable of inducing a Th1-biased immune response, which is critical for clearing viral infections. immunology.orgwikipedia.org

Interactive Data Table: Research Findings on this compound Activity

| Parameter | Observation | Implication | Source(s) |

| Peptide Identity | An immunodominant T-helper cell epitope of rabies virus glycoprotein (B1211001). | Plays a key role in the adaptive immune response to rabies virus. | nih.govcore.ac.uk |

| Sequence | VVEDEGCTNLSGF (amino acids 29-41) | The specific structure recognized by T-cell receptors. | core.ac.uk |

| Mechanism of Action | Presented by MHC class II molecules to activate CD4+ T-helper cells. | Initiates a targeted cellular immune response. | numberanalytics.comvulcanchem.com |

| Cytokine Release | Stimulates the release of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). | Promotes T-cell proliferation and a Th1-type antiviral response. | core.ac.uk |

| Effect of Glycosylation | Mid-chain β-N-glycosylation abolishes T-cell stimulatory activity. | Post-translational modifications can significantly alter immunogenicity. | nih.govcore.ac.uk |

Biological Functions and Physiological Roles of Peptide Vf13n

Role of Peptide VF13N in Cellular Proliferation and Differentiation

The principal role of this compound in cellular proliferation and differentiation is centered on its function within the immune system. As a potent T helper cell epitope, it stimulates the activation, proliferation, and differentiation of these crucial immune cells. core.ac.ukvulcanchem.com This process is fundamental to mounting an effective adaptive immune response against the rabies virus. vulcanchem.com

The interaction of VF13N, when presented by an antigen-presenting cell (APC), with a specific T-cell receptor triggers the T-cell to divide and differentiate into effector cells. nih.gov While peptides can be involved in the proliferation and differentiation of various cell types, such as stem cells or endothelial cells dergipark.org.trnih.gov, the documented activity of VF13N is specific to the proliferation and differentiation of T lymphocytes.

Research has shown that modifications to the VF13N peptide, such as glycosylation, can significantly impact its ability to stimulate T-cells. Mid-chain glycosylation of the asparagine (N) residue was found to greatly reduce T-cell stimulatory activity. researchgate.net This is attributed to a diminished ability of the modified peptide to bind to Major Histocompatibility Complex (MHC) class II molecules, a critical step for T-cell recognition. researchgate.net Conversely, glycosylation at the N-terminus of the peptide did not significantly alter T-cell activity and had the added effect of decreasing its degradation in human serum. researchgate.net

| Peptide/Modification | Effect on T-Cell Stimulation | Underlying Mechanism | Source |

|---|---|---|---|

| Unmodified this compound | Vigorous stimulation | Binds effectively to MHC class II (I-Ak) determinants. | core.ac.uk |

| Mid-chain Glycosylation (on Asparagine) | Greatly diminished activity | Reduced binding affinity to MHC class II determinants. | researchgate.net |

| N-terminal Glycosylation | Unchanged activity | Does not interfere with MHC binding; decreases sensitivity to degradation in serum. | researchgate.net |

Involvement in Immune Response Modulation

This compound is a key modulator of the immune response, acting as a bridge between the initial detection of a pathogen and the tailored adaptive immune defense. vulcanchem.comjmb.or.kr Its function is a classic example of how peptide fragments of foreign proteins can be utilized by the immune system to orchestrate a specific response.

This compound is a potent modulator of adaptive immunity. vulcanchem.com It functions as an immunodominant epitope that vigorously stimulates T helper cells, which are central to nearly all adaptive immune responses. core.ac.ukvulcanchem.comnih.gov This stimulation occurs when the peptide is presented by Antigen-Presenting Cells (APCs) on MHC class II molecules. vulcanchem.com T helper cells that recognize the VF13N-MHC complex become activated, leading to a cascade of immune effects, including the activation of B cells to produce antibodies and the enhancement of cytotoxic T-cell responses. nih.govtechnologynetworks.com Studies using murine models have specifically shown that VF13N binds to the I-Ak MHC class II molecule to elicit this response. core.ac.uk The ability of this specific peptide fragment to trigger such a strong T-cell response underscores its importance in the natural immune reaction to rabies virus infection.

The innate immune system is the body's first line of defense, involving cells like macrophages and dendritic cells and pathways such as the complement system. nih.govfrontiersin.org Many peptides, particularly host defense peptides, are known to be potent modulators of innate immunity, influencing cytokine production, cell chemotaxis, and the activation of various innate immune cells. frontiersin.orgmdpi.comelifesciences.org However, the primary and well-documented role of this compound is the modulation of the adaptive immune system through T-cell stimulation. core.ac.ukvulcanchem.com Current research focuses on its interaction with MHC class II molecules and T helper cells, which are hallmarks of the adaptive response. researchgate.net While the APCs that present VF13N are part of the innate system, the specific modulatory function described for the peptide itself is the activation of the adaptive response.

Contribution to Intercellular Communication and Signaling

This compound plays a critical role in intercellular communication, specifically between an APC and a T helper cell. iastate.edupressbooks.pub In this context, the peptide itself is the key signaling molecule that conveys the message "a foreign entity (rabies virus) is present." This communication is highly specific and regulated. The glycoprotein (B1211001) from the rabies virus is processed by an APC, and the VF13N fragment is loaded onto an MHC class II molecule. This peptide-MHC complex on the surface of the APC functions as a signal that can only be "read" by a T helper cell with a T-cell receptor (TCR) that specifically recognizes the VF13N peptide's shape and chemical properties. nih.govyoutube.com

The binding of the VF13N-MHC complex to the correct TCR initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and the release of cytokine signals that communicate with other immune cells. pressbooks.pubamericanpeptidesociety.org Therefore, this compound is not just a structural fragment of a viral protein but an essential mediator of the precise cell-to-cell signaling required to initiate a targeted immune defense. frontiersin.org

Mechanisms of Intracellular Localization and Trafficking of this compound

The localization and trafficking of this compound are intrinsically linked to the antigen processing and presentation pathway of the host cell, rather than being an independent process driven by the peptide itself. nih.gov

As a fragment of an exogenous viral protein (rabies virus glycoprotein), the peptide's journey begins when the glycoprotein is taken up by an APC through endocytosis or phagocytosis. Inside the APC, the protein is transported through the endosomal-lysosomal pathway, where it is broken down into smaller peptide fragments by proteases. researchgate.net In specialized compartments, these fragments, including VF13N, are loaded onto newly synthesized MHC class II molecules. This entire complex is then trafficked to the cell surface for presentation to T helper cells. mdpi.commdpi.com The trafficking of the peptide is therefore governed by the cellular machinery that directs MHC class II molecules. nih.gov

It is crucial to distinguish between a signal peptide and an antigenic peptide like VF13N. A signal peptide is a short sequence, typically at the N-terminus of a newly synthesized protein, that directs the protein into the secretory pathway, usually beginning at the endoplasmic reticulum (ER). creative-proteomics.comwikipedia.orgsignalpeptide.de This signal peptide is generally cleaved off once the protein has been successfully targeted and is then degraded. nih.gov

The parent rabies virus glycoprotein from which VF13N is derived would possess a signal peptide to ensure its entry into the host cell's ER for proper folding and modification. nih.gov However, VF13N itself is an internal fragment of the mature glycoprotein and does not function as a signal peptide. researchgate.net Its "targeting" is not to the ER, but rather to the MHC class II loading compartment within an APC. mdpi.com This targeting is a result of the proteolytic degradation of the glycoprotein within the endosomal pathway, a process entirely separate from the initial ER targeting directed by the N-terminal signal sequence of the full-length precursor protein. signalpeptide.denih.gov

Determinants of Subcellular Compartmentation

The subcellular localization of a peptide is a critical determinant of its biological function, dictating its interactions with other molecules and its role in cellular processes. For this compound, with the sequence VVEDEGCTNLSGF, its compartmentalization is intrinsically linked to its origin as a segment of the rabies virus glycoprotein (G-protein) nih.gov. The trafficking and ultimate destination of the full-length G-protein are governed by a series of intrinsic signals and post-translational modifications, which consequently determine the subcellular environment of the VF13N sequence.

The rabies virus G-protein is a type I transmembrane protein, and its journey through the cell is a highly regulated process essential for viral assembly and transport cdnsciencepub.com. The determinants for its localization can be categorized into sequence-specific signals within the polypeptide chain and subsequent modifications.

Signal Peptides and Protein Domains:

The G-protein possesses a classical N-terminal signal peptide that directs the nascent polypeptide into the endoplasmic reticulum (ER) for co-translational translocation nih.gov. Following this initial step, the protein is folded and modified within the ER. The G-protein also contains a transmembrane domain that anchors it to lipid bilayers and a cytoplasmic domain that can interact with cellular transport machinery cdnsciencepub.comnih.gov.

Research has demonstrated that the G-protein is crucial for the axonal transport of the rabies virus within neurons. This transport occurs in both retrograde (towards the cell body) and anterograde (away from the cell body) directions and is an active process reliant on motor proteins asm.orgoup.comnih.gov. This indicates that specific signals within the G-protein mediate its interaction with the cellular transport apparatus. While the G-protein as a whole facilitates this, specific sequences within it are responsible for this interaction.

Furthermore, it is possible to alter the G-protein's localization through genetic modification. For instance, a modified G-protein can be expressed as granules within the cytoplasm, unattached to the cell membrane, by altering its gene sequence google.com. The addition of an ER retrieval signal at the C-terminus can specifically retain the protein within the endoplasmic reticulum, which has been shown to be important for its proper glycosylation and subsequent immunogenic properties nih.govnih.govresearchgate.net.

Post-Translational Modifications:

Glycosylation is a key post-translational modification that influences the folding, stability, and function of the rabies virus G-protein nih.govresearchgate.net. For the VF13N peptide itself, which is an immunodominant T helper cell epitope, the position of glycosylation has been shown to be a critical determinant of its biological activity. A study investigating the effects of glycosylation on synthetic VF13N peptides found that internal glycosylation significantly diminished its T-cell stimulatory activity. In contrast, glycosylation at the N-terminus did not have the same negative impact nih.gov. This highlights how post-translational modifications in the vicinity of the VF13N sequence can act as a determinant of its functional interactions, a key aspect of its effective subcellular role.

The table below summarizes the key determinants of subcellular compartmentation for the rabies virus G-protein, which encompasses this compound.

| Determinant Type | Description | Impact on Localization of Rabies G-Protein (containing VF13N) | Reference(s) |

| Sequence Signal | N-terminal Signal Peptide | Directs the protein to the Endoplasmic Reticulum. | nih.gov |

| Protein Domain | Transmembrane Domain | Anchors the protein in lipid membranes (e.g., ER, plasma membrane, transport vesicles). | cdnsciencepub.comnih.gov |

| Protein Domain | Cytoplasmic Domain | Interacts with cellular transport machinery for axonal transport. | asm.orgoup.comnih.gov |

| Sequence Signal | C-terminal ER Retrieval Signal (engineered) | Retains the protein within the Endoplasmic Reticulum. | nih.govnih.govresearchgate.net |

| Post-Translational Modification | Glycosylation | Affects protein folding, stability, and interaction with cellular components like the major histocompatibility complex. The position of glycosylation on this compound influences its biological activity. | nih.govnih.govresearchgate.net |

| Protein-Protein Interaction | Binding to cellular receptors (p75NTR, NCAM) | Mediates endocytosis and subsequent trafficking through endosomal compartments (e.g., Rab5-positive endosomes). | nih.govopenagrar.de |

These findings collectively indicate that the subcellular compartmentation of this compound is not determined by the peptide sequence in isolation but is rather a consequence of the complex trafficking signals and modifications of the larger rabies virus glycoprotein of which it is a part.

Synthetic Biology and Derivatization Strategies for Peptide Vf13n Research

Design and Synthesis of Peptide VF13N Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding which amino acid residues are critical for a peptide's biological activity. By systematically modifying the peptide's structure and observing the resulting changes in function, researchers can identify key pharmacophoric elements. For this compound, SAR studies have been conducted to map the residues essential for its T-cell stimulatory activity.

Systematic substitutions and modifications of the VF13N sequence have revealed critical insights into its interaction with the T-cell receptor and MHC molecules. All synthetic peptides created for these studies were C-terminal amides.

Amino Acid Substitution: The native sequence of VF13N (from the ERA strain of rabies virus) is VVEDEGCTNLSGF. The asparagine (N) at position 37 of the full glycoprotein (B1211001) (position 9 in the 13-mer peptide) is part of a potential N-glycosylation site (N-L-S). Studies on analogues based on sequences from different viral strains, where this asparagine is naturally substituted, showed that it could be replaced without completely losing T-cell stimulatory activity. However, modifications at the C-terminal end of the peptide were not well tolerated, indicating their importance for biological function.

Table 1: T-Cell Response to VF13N and Analogue Peptides from Different Viral Strains

| Peptide Name | Corresponding Viral Strain | Key Sequence Variation | T-Cell Response |

|---|---|---|---|

| VF13N | ERA | N at position 9 | Strong Stimulation |

| VF12Lep | Flury LEP | N at position 9 | Strong Stimulation |

| VF13T | ERA Analog | N9T Substitution | Reduced Stimulation |

| IF13Duv-6 | Duvenhage-6 | C-terminal changes | No Stimulation |

| LF13Mok | Mokola | C-terminal changes | No Stimulation |

Data derived from T-cell stimulation assays. Response is relative to the parent VF13N peptide.

Chemical Modifications: Further studies involved specific chemical modifications to the VF13N peptide, such as N-terminal acetylation and glycosylation, to probe their effects on activity and conformation.

N-Terminal Acetylation: Acetylation of the N-terminus is a common modification to neutralize the positive charge of the N-terminal amine, which can sometimes improve peptide stability or mimic the natural state of a peptide segment within a larger protein. nih.gov An N-terminally acetylated version of VF13N (Ac-VF13N) was synthesized and tested.

Glycosylation: Since the VF13N sequence contains a consensus motif for N-glycosylation (N-L-S) and potential sites for O-glycosylation (Threonine and Serine), various glycosylated analogues were synthesized. This is particularly relevant as rabies virus glycoprotein is naturally glycosylated.

N-glycosylation: A β-N-acetylglucosamine (GlcNAc) was attached to the asparagine at position 9 [VF13N(G)]. This modification was found to completely abolish T-cell stimulatory activity.

O-glycosylation: An α-N-acetylgalactosamine (GalNAc) was added to the serine at position 11 [Ac-VF13N(S-G)], and a disaccharide was added to the threonine at position 9 in an analogue where Asn was replaced by Thr [VF13T(G)]. In contrast to N-glycosylation, O-glycosylation resulted in peptides that retained T-cell stimulatory activity, although at a reduced level compared to the non-glycosylated parent peptide.

Table 2: Effect of Glycosylation on T-Cell Stimulation by VF13N Analogues

| Peptide Analogue | Modification Type | Glycosylation Site (in 13-mer) | T-Cell Response |

|---|---|---|---|

| VF13N | None | - | Strong Stimulation |

| VF13N(G) | N-glycosylation | Asn-9 | Abolished |

| VF13N(T-G) | O-glycosylation | Thr-8 | Reduced Stimulation |

| Ac-VF13N(S-G) | O-glycosylation | Ser-11 | Retained Stimulation |

| VF13T(G) | O-glycosylation | Thr-9 | Reduced Stimulation |

Data derived from T-cell stimulation assays. Response is relative to the parent VF13N peptide.

Cyclization is a common strategy in peptide chemistry to enhance metabolic stability, receptor affinity, and selectivity by restricting the peptide's conformational freedom. This can be achieved through various methods, such as forming a disulfide bridge between two cysteine residues or creating a head-to-tail, head-to-side-chain, or side-chain-to-side-chain amide bond.

Despite the presence of a cysteine residue in the VF13N sequence, which could potentially be used for dimerization or cyclization via a disulfide bond, the reviewed scientific literature does not report any studies on cyclized analogues of this compound. The research has primarily focused on linear peptides and the impact of residue substitution and glycosylation.

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Ac-VF13N | |

| VF13N(G) | |

| VF13N(T-G) | |

| Ac-VF13N(S-G) | |

| VF13T | |

| VF13T(G) | |

| VF12Lep | |

| IF13Duv-6 | |

| LF13Mok | |

| Asparagine | |

| Aspartic acid | |

| Threonine | |

| Serine | |

| Cysteine | |

| tert-butyloxycarbonyl (Boc) | |

| 9-fluorenylmethoxycarbonyl (Fmoc) | |

| Trifluoroacetic acid (TFA) | |

| Piperidine | |

| Hydrogen fluoride (B91410) (HF) | |

| N-acetylglucosamine (GlcNAc) |

Peptide-Conjugate and Fusion Protein Approaches

The conjugation of peptides to other molecules, such as drugs or polymers, and the creation of fusion proteins are powerful strategies to enhance the therapeutic properties and research applications of this compound. These approaches can improve stability, solubility, and target specificity, and facilitate the development of novel diagnostics and therapeutics. genscript.comfrontiersin.org

Peptide-drug conjugates (PDCs) are a promising class of targeted therapies, consisting of a peptide, a linker, and a payload (drug). nih.gov This strategy leverages the specificity of the peptide to deliver a cytotoxic agent directly to target cells, minimizing off-target effects. mdpi.com For this compound, this could involve conjugation to an anticancer drug, where the peptide's inherent targeting properties would guide the drug to cancer cells. The linker's design is critical, ensuring stability in circulation and efficient release of the payload at the target site. mdpi.cominsights.bio

Fusion protein technology involves genetically fusing a peptide to a larger protein, such as the Fc domain of an immunoglobulin. frontiersin.orgnih.gov This strategy can significantly extend the plasma half-life of the peptide, a crucial factor for therapeutic efficacy. nih.gov An Fc-fusion of this compound would benefit from the increased size and recycling mechanism mediated by the neonatal Fc receptor (FcRn). nih.gov Furthermore, the Fc domain can enhance the solubility and stability of the fused peptide. nih.gov

Table 1: Comparison of Peptide-Conjugate and Fusion Protein Strategies for this compound

| Feature | Peptide-Conjugate (PDC) | Fusion Protein (e.g., Fc-fusion) |

| Primary Goal | Targeted drug delivery | Extended plasma half-life, improved stability |

| Components | This compound, linker, drug payload | This compound, fusion partner (e.g., Fc domain) |

| Mechanism | Receptor-mediated endocytosis and drug release | Increased hydrodynamic size, FcRn-mediated recycling |

| Key Advantage | High potency at the target site | Prolonged therapeutic effect |

| Considerations | Linker stability, drug-to-peptide ratio | Potential for immunogenicity, complex manufacturing |

Enzymatic and Biocatalytic Approaches for this compound Modification

Enzymatic and biocatalytic methods offer a highly specific and efficient means to modify this compound, enabling the introduction of functional groups or the formation of peptide bonds under mild conditions. americanpeptidesociety.orgfrontiersin.org These approaches are often superior to traditional chemical methods, which can lack specificity and require harsh reaction conditions. uq.edu.au

Enzymes such as transpeptidases can be used for the site-specific modification of peptides. uq.edu.au For instance, an engineered transpeptidase could be employed to attach a chemical moiety to the C-terminus of this compound. uq.edu.au This allows for the precise installation of labels, drugs, or other functional molecules. Lipases are another class of enzymes that can be used in non-aqueous environments for peptide modification, offering high chemo-, regio-, and enantioselectivity. mdpi.com

Biocatalysis can also be used to create novel peptide-based nanomaterials. mdpi.com Self-assembling peptides can be designed to have catalytic activity, mimicking natural enzymes. mdpi.comnih.gov Research in this area could lead to the development of this compound-based catalysts for specific biochemical reactions. The catalytic activity can be studied by monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (B1210297) (pNPA), with the reaction kinetics often following the Michaelis-Menten model. mdpi.com

Table 2: Examples of Enzymatic Modifications for this compound

| Enzyme Class | Example Modification | Potential Application for this compound |

| Transpeptidases | C-terminal labeling with a fluorescent dye | Tracking the peptide's cellular localization |

| Lipases | Esterification with a fatty acid | Increasing lipophilicity and membrane permeability |

| Kinases | Phosphorylation of specific residues | Modulating biological activity and signaling pathways taylorfrancis.com |

| Proteases (engineered) | Ligation of peptide fragments | Synthesis of longer or cyclic versions of this compound frontiersin.org |

Isotopic Labeling Strategies for Research Applications (e.g., ¹⁵N, ¹³C)

Isotopic labeling is an indispensable tool in modern peptide and protein research, particularly for structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy and quantitative proteomics using mass spectrometry (MS). qyaobio.comgencefebio.com By replacing naturally abundant isotopes (like ¹²C and ¹⁴N) with their heavier, stable isotopes (¹³C and ¹⁵N), researchers can gain detailed insights into the structure, function, and metabolism of this compound. qyaobio.comgenscript.com

Uniform labeling with ¹⁵N and/or ¹³C is a standard technique for NMR studies. nih.gov This is typically achieved by expressing the peptide in a recombinant system, such as E. coli, grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and/or ¹³C-glucose as the sole carbon source. nih.govalexotech.com This allows for the acquisition of multidimensional NMR spectra, which are essential for determining the three-dimensional structure of this compound in solution. genscript.com

Site-specific labeling involves incorporating isotopically labeled amino acids at specific positions within the peptide sequence. sigmaaldrich.com This can be achieved through solid-phase peptide synthesis using protected, labeled amino acids. sigmaaldrich.com Site-specific labeling is particularly useful for simplifying complex NMR spectra and for studying specific regions of the peptide, such as binding sites or catalytic residues. whiterose.ac.uk

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful MS-based quantitative proteomics technique that uses metabolic labeling to compare protein abundance between different cell populations. thermofisher.com For this compound, SILAC could be used to quantify changes in its expression or turnover in response to different stimuli. nih.gov This involves growing one cell population in a medium with "light" amino acids (containing ¹²C and ¹⁴N) and another in a medium with "heavy" amino acids (containing ¹³C and/or ¹⁵N). thermofisher.com

Table 3: Isotopic Labeling Strategies for this compound Research

| Labeling Strategy | Description | Primary Application | Key Isotopes |

| Uniform Labeling | All atoms of a specific element are replaced with a heavy isotope. nih.gov | 3D structure determination by NMR. genscript.com | ¹³C, ¹⁵N |

| Site-Specific Labeling | Isotopes are incorporated at specific amino acid positions. sigmaaldrich.comwhiterose.ac.uk | Probing specific functional sites by NMR. whiterose.ac.uk | ¹³C, ¹⁵N |

| Metabolic Labeling (e.g., SILAC) | Cells incorporate labeled amino acids into their proteins during growth. thermofisher.com | Quantitative proteomics by mass spectrometry. gencefebio.com | ¹³C, ¹⁵N, ²H |

| Reverse Labeling | Specific residues are left unlabeled while the rest of the peptide is labeled. whiterose.ac.uk | Simplifying complex NMR spectra. whiterose.ac.uk | ¹³C, ¹⁵N |

Advanced Analytical and Characterization Methodologies for Peptide Vf13n

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of peptide analysis, used for both purification and the assessment of purity and impurity profiles. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Size Exclusion Chromatography (SEC) are fundamental in the quality control of peptides. polypeptide.comlcms.cz

HPLC and its higher-resolution counterpart, UPLC, are the most widely used methods for determining the purity of synthetic peptides. polypeptide.com These techniques separate the target peptide from impurities based on differences in their physicochemical properties, primarily hydrophobicity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, offering excellent resolving power and versatility. nih.govchromatographyonline.com

In a typical RP-HPLC analysis of Peptide VF13N, the sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). americanpharmaceuticalreview.comwaters.com A mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid, is used to elute the peptides. chromatographyonline.comamericanpharmaceuticalreview.comwaters.com The peptide and its impurities are separated based on their increasing hydrophobicity. nih.gov UPLC systems, which use smaller particle size columns (typically <2 µm), offer significantly higher peak capacity, resolution, and faster analysis times compared to traditional HPLC. waters.comlcms.cz For a GMP-grade peptide, a purity specification of greater than 97% is often required, with no single impurity exceeding 1%. polypeptide.com

Table 1: Illustrative HPLC/UPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| System | UPLC/HPLC | High-resolution separation |

| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 150 mm) | Separation based on hydrophobicity americanpharmaceuticalreview.com |

| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Acidic modifier to improve peak shape and provide protons for MS detection americanpharmaceuticalreview.comwaters.com |

| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile | Organic solvent for elution americanpharmaceuticalreview.comwaters.com |

| Gradient | Linear gradient, e.g., 5% to 60% B over 15-30 min | Elution of peptides with varying hydrophobicity americanpharmaceuticalreview.com |

| Flow Rate | 0.2-0.4 mL/min (UPLC); 0.8-1.0 mL/min (HPLC) | Optimized for column dimensions and particle size americanpharmaceuticalreview.com |

| Temperature | 40-65 °C | Improves peak shape and separation efficiency americanpharmaceuticalreview.com |

| Detection | UV Absorbance at 214-220 nm | Detection of the peptide bond |

| Injection Volume | 1-10 µL | Dependent on sample concentration |

This table presents typical parameters for peptide analysis and serves as an illustrative guide for this compound.

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic radius, or size in solution. lcms.czbio-rad.com It is particularly valuable for detecting and quantifying aggregates (dimers, trimers, etc.) or fragments that may be present in the peptide sample. lcms.cz Aggregation is a common issue with peptides and can impact their biological activity and immunogenicity.

In SEC, a column with a porous matrix is used. bio-rad.com Larger molecules, such as aggregates of this compound, cannot enter the pores and therefore travel a shorter path, eluting first from the column. bio-rad.com The monomeric form of the peptide can partially enter the pores, resulting in a longer retention time. bio-rad.com Smaller molecules, such as fragments or salts, enter the pores more freely and elute last. bio-rad.com The mobile phase is typically an aqueous buffer, and the separation is performed under isocratic (constant mobile phase composition) conditions. technosaurus.co.jp High-performance SEC (HPSEC) on rigid supports provides rapid run times and increased resolution. nih.gov

Table 2: Illustrative SEC Data for this compound Monomer and Aggregate Analysis

| Species | Expected Molecular Weight (Da) | Typical Elution Time (min) | Percentage Area (%) |

|---|---|---|---|

| Aggregate | >2738 | 8.5 | 1.2 |

| Monomer (VF13N) | 1369.46 | 12.1 | 98.5 |

This table provides hypothetical data to illustrate how SEC can be used to assess the purity of this compound with respect to aggregates and fragments. The elution order is from largest to smallest molecule. bio-rad.com

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight measurements and detailed structural information. nih.govaltabioscience.com It is used to confirm that the correct peptide has been synthesized and to identify any modifications. rapidnovor.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally fragile biomolecules like peptides. creative-proteomics.comamericanpeptidesociety.org In ESI-MS, the peptide solution, often the direct eluent from an HPLC column, is sprayed through a capillary at high voltage, creating a fine aerosol of charged droplets. americanpeptidesociety.org As the solvent evaporates, gas-phase ions are formed, typically with multiple positive charges. creative-proteomics.com

The mass spectrometer measures the mass-to-charge (m/z) ratio of these ions. creative-proteomics.com Because ESI generates a series of multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺), the resulting spectrum can be deconvoluted to calculate a highly accurate molecular weight for the intact peptide. creative-proteomics.com This allows for the unambiguous confirmation of this compound's identity by matching the experimental mass to its theoretical calculated mass. nih.gov

Table 3: Hypothetical ESI-MS Data for this compound

| Theoretical Monoisotopic Mass (Da) | Observed Ion (m/z) | Charge State (z) | Calculated Mass (Da) |

|---|---|---|---|

| 1368.58 | 1369.59 | 1 | 1368.58 |

| 1368.58 | 685.30 | 2 | 1368.58 |

This table illustrates the expected ESI-MS results for this compound (C57H88N14O23S, theoretical monoisotopic mass ≈ 1368.58 Da). The observed m/z values for different charge states all deconvolute to the correct molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. americanpeptidesociety.orgshimadzu.com In this method, the peptide sample is co-crystallized with a large excess of a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. researchgate.netapmaldi.com A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the peptide molecules. americanpeptidesociety.org

MALDI-MS typically produces singly charged ions ([M+H]⁺). americanpeptidesociety.org This results in a simpler spectrum compared to ESI-MS, making it a very rapid and robust method for confirming the molecular weight of the primary product in a synthesis and for screening samples. shimadzu.com It is also highly sensitive, capable of detecting peptides in the femtomole range. apmaldi.com

Table 4: Hypothetical MALDI-MS Data for this compound

| Parameter | Value |

|---|---|

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) apmaldi.com |

| Theoretical Avg. Mass (Da) | 1369.46 |

| Observed Ion ([M+H]⁺, m/z) | 1370.47 |

| Mass Accuracy | < 50 ppm |

This table shows representative data from a MALDI-TOF MS analysis of this compound, confirming its molecular weight.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wikipedia.orgnih.gov This method provides ultimate confirmation of the peptide's identity and can pinpoint the location of any modifications. polypeptide.comrapidnovor.com The process involves multiple stages of mass analysis. wikipedia.org

First, a precursor ion corresponding to the molecular ion of this compound (e.g., the [M+2H]²⁺ ion) is selected in the first mass analyzer (MS1). wikipedia.org This selected ion is then passed into a collision cell where it is fragmented, typically by collision-induced dissociation (CID) with an inert gas like argon or nitrogen. uab.edu The fragmentation preferentially occurs at the peptide bonds, generating a series of characteristic fragment ions. uab.eduwikipedia.org The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). wikipedia.org

The resulting fragment ions are then analyzed in a second mass analyzer (MS2), producing a fragment ion spectrum. wikipedia.org The mass difference between consecutive b- or y-ions in the spectrum corresponds to the mass of a specific amino acid residue. By piecing together this information, the amino acid sequence of the peptide can be reconstructed, a process known as de novo sequencing. wikipedia.orgresearchgate.net This technique is critical for verifying the primary structure of this compound. polypeptide.com

Table 5: Illustrative MS/MS Fragmentation Data for a Hypothetical Peptide Segment (e.g., -Val-Phe-Ala-)

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Amino Acid Sequence | Mass Difference | Corresponding Amino Acid |

|---|---|---|---|---|---|

| 404.23 ([M+H]⁺) | y₃ | 404.23 | V-F-A | - | - |

| 404.23 ([M+H]⁺) | y₂ | 305.17 | F-A | 99.06 | Valine (V) |

| 404.23 ([M+H]⁺) | y₁ | 158.09 | A | 147.08 | Phenylalanine (F) |

| 404.23 ([M+H]⁺) | b₁ | 100.08 | V | - | - |

| 404.23 ([M+H]⁺) | b₂ | 247.14 | V-F | 147.06 | Phenylalanine (F) |

This table demonstrates the principle of MS/MS sequencing. By analyzing the mass differences between fragment ions, the sequence can be determined. This same principle is applied to confirm the full sequence of this compound.

Electron-Transfer Dissociation (ETD) for Comprehensive Sequence Information

Electron-Transfer Dissociation (ETD) is a sophisticated mass spectrometry fragmentation technique that provides extensive sequence information for peptides and proteins. wikipedia.org Unlike more traditional methods such as Collision-Induced Dissociation (CID), which can cause the loss of labile post-translational modifications (PTMs), ETD is a non-ergodic process that preserves these critical structures. waters.comnih.gov The technique involves the transfer of an electron from a radical anion to a multiply-charged peptide cation. wikipedia.org This process induces cleavage of the peptide's N-Cα bond, resulting in the formation of c- and z-type fragment ions. wikipedia.orgwaters.com

This fragmentation pattern is highly advantageous for sequencing, as it often provides more complete coverage of the peptide backbone compared to the b- and y-ions generated by CID. thermofisher.com For this compound, ETD is particularly valuable for confirming the amino acid sequence with high confidence and for identifying the precise location of any modifications that might be present. nih.gov The ability to generate a nearly complete series of fragment ions allows for unambiguous sequencing from both the N- and C-termini. wikipedia.orgthermofisher.com

Table 1: Key Features of Electron-Transfer Dissociation (ETD) for this compound Analysis

| Feature | Description | Advantage for this compound |

| Fragmentation Mechanism | Radical-driven cleavage of the N-Cα backbone bond via electron transfer. wikipedia.orgwaters.com | Preserves labile modifications and provides complementary data to CID. nih.gov |

| Generated Fragment Ions | Produces c- and z-type ions. waters.com | Allows for more comprehensive sequence coverage. thermofisher.com |

| Applicability | Ideal for longer, highly charged peptides and those with PTMs. wikipedia.orgnih.gov | Ensures detailed characterization of complex or modified versions of VF13N. |

| Data Quality | Generates high-resolution, exact mass data for confident sequencing. waters.com | Provides unambiguous confirmation of the VF13N amino acid sequence. |

Peptide Mass Fingerprinting (PMF) for Protein Identification

Peptide Mass Fingerprinting (PMF) is a high-throughput analytical technique used for the identification of proteins. wikipedia.orgcreative-proteomics.com The process begins with the enzymatic cleavage of a protein of interest, typically using a specific protease like trypsin. creative-proteomics.com The resulting mixture of smaller peptides is then analyzed using a mass spectrometer, commonly a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) instrument, to accurately measure the mass of each peptide fragment. wikipedia.orgcreative-proteomics.com

This collection of peptide masses creates a unique "fingerprint" for the parent protein. creative-proteomics.commetwarebio.com This experimental mass fingerprint is then compared against theoretical peptide masses generated from protein sequence databases. wikipedia.org By matching the experimental and theoretical masses, the original protein from which a peptide like VF13N may have been derived can be identified with a high degree of statistical confidence. wikipedia.orgmetwarebio.com While PMF is a powerful tool, its primary limitation is that the protein sequence must already exist in the database for a successful identification. creative-proteomics.commtoz-biolabs.com It is most effective for analyzing isolated proteins rather than complex mixtures. wikipedia.org

Table 2: Standard Workflow for Peptide Mass Fingerprinting (PMF)

| Step | Description | Instrument/Method |

| 1. Protein Isolation | The protein of interest is isolated, often via gel electrophoresis. creative-proteomics.com | 2D-PAGE or SDS-PAGE |

| 2. Enzymatic Digestion | The isolated protein is cleaved into smaller peptide fragments using a protease. creative-proteomics.com | Trypsin is most commonly used. creative-proteomics.com |

| 3. Mass Analysis | The masses of the resulting peptides are measured precisely. wikipedia.org | MALDI-TOF Mass Spectrometry |

| 4. Database Search | Experimental masses are compared to theoretical masses in a protein database. mtoz-biolabs.com | Specialized search algorithms (e.g., Mascot, ProFound) |

| 5. Protein Identification | A statistical score is used to identify the best protein match. wikipedia.org | Probabilistic scoring |

Quantitative Amino Acid Analysis (AAA) for Compositional Integrity and Net Peptide Content

Quantitative Amino Acid Analysis (AAA) is a cornerstone technique for determining the precise amino acid composition of a peptide and for quantifying its net content. isas.denih.govresearchgate.net The procedure involves the complete hydrolysis of the peptide into its individual constituent amino acids, typically using strong acid (e.g., 6 M HCl) at high temperatures. researchgate.netnih.gov

Following hydrolysis, the free amino acids are separated, identified, and quantified. researchgate.net Historically, this was achieved through ion-exchange chromatography followed by post-column derivatization. nih.gov Modern methods often employ pre-column derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC) or, more directly, liquid chromatography-mass spectrometry (LC-MS) without the need for derivatization. nih.govnih.gov For this compound, AAA serves two critical functions: it verifies that the correct ratio of amino acids is present, confirming compositional integrity, and it allows for the determination of the exact amount of peptide in a sample, which is essential for accurate research findings. isas.de

Table 3: Illustrative Amino Acid Analysis Data for this compound

| Amino Acid | Expected Molar Ratio | Observed Molar Ratio |

| Alanine (Ala) | 2 | 2.03 |

| Glycine (Gly) | 1 | 1.01 |

| Valine (Val) | 3 | 2.98 |

| Leucine (Leu) | 2 | 1.99 |

| Phenylalanine (Phe) | 1 | 0.99 |

| Proline (Pro) | 1 | 1.02 |

| Arginine (Arg) | 1 | 1.00 |

| Aspartic Acid (Asp) | 1 | 1.01 |

| Glutamine (Gln) | 1 | 0.98 |

| Note: This data is hypothetical and for illustrative purposes only. |

Enantiomeric Purity Determination (GC-MS)

For synthetic peptides like VF13N, ensuring the correct chirality of the constituent amino acids is critical for its structure and function. Undesirable D-isomers can be introduced as impurities from starting materials or formed via racemization during the synthesis process. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the enantiomeric purity of peptides. cat-online.combioregio-stern.de

The standard procedure involves hydrolyzing the peptide, often using a deuterated acid, which helps to correct for any racemization that might occur during the hydrolysis step itself. nih.govnih.gov The liberated amino acids are then chemically modified (derivatized) to make them volatile. nih.govcat-online.com These derivatives are separated on a chiral GC column, which can resolve the D- and L-enantiomers. cat-online.com The mass spectrometer serves as a highly specific detector to quantify the amount of each enantiomer, allowing for the detection of D-isomers even at very low levels (e.g., <0.1%). cat-online.comcat-online.com

Table 4: Representative Enantiomeric Purity Results for this compound via GC-MS

| Amino Acid | L-Isomer (%) | D-Isomer (%) | Status |

| Alanine | 99.92 | 0.08 | Pass |

| Valine | 99.95 | 0.05 | Pass |

| Leucine | 99.94 | 0.06 | Pass |

| Phenylalanine | 99.96 | 0.04 | Pass |

| Proline | 99.91 | 0.09 | Pass |

| Note: This data is hypothetical. The limit of quantitation is typically around 0.1%. cat-online.com |

Biophysical Characterization Techniques for Interaction Dynamics

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. barnesandnoble.comnih.gov Biophysical characterization techniques provide quantitative data on these molecular interactions, including binding affinity and kinetics. intertek.comgoogle.com These methods are essential for confirming the peptide's functional integrity and for comparing different batches or modified versions.